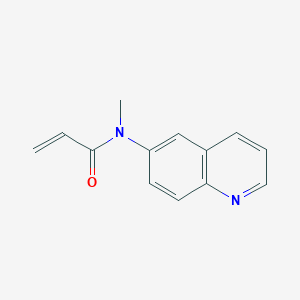

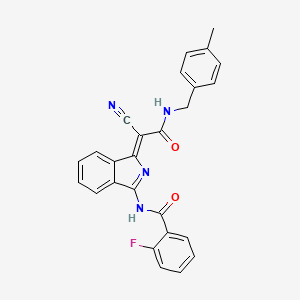

![molecular formula C22H27BrN2OS B3006527 1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104733-56-3](/img/structure/B3006527.png)

1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, such as 1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, involves a series of reactions starting with key precursors. For instance, 2-phenylimino-3-phenacyl-4-methylthiazoline hydrobromides were synthesized using reactions of 2-phenylamino-4-methylthiazole with aromatic α-halogenoketones. Boiling these salts in aqueous hydrobromic acid yielded imidazo[2,1-b]thiazolium bromides, while acetic anhydride led to the formation of 3,6-dimethyl-5-(p-R-benzoyl)-7phenylimidazo[2,1-b]thiazolium bromides . Another relevant synthesis involved the preparation of 2-bromo-1-(3,4-dimethylphenyl)ethanone, which was then converted to various thiazole derivatives through reactions with different reagents .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of a fused imidazole and thiazole ring system. The structural determination of these compounds is typically achieved through techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectral analysis . The precise arrangement of atoms within the molecule dictates its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives undergo various chemical reactions depending on the conditions and reagents used. For example, the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate in methanol led to the formation of tetracyclic compounds with a thiazolidinone or thiazinone ring fused to the imidazole dione structure . Additionally, the regioselective synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines was achieved by Michael-type addition followed by intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their potential application as analgesic and anti-inflammatory agents . Furthermore, the luminescence properties of related compounds, such as dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, have been explored for sensing applications, indicating the versatility of the imidazo[2,1-b]thiazole scaffold .

Scientific Research Applications

Synthesis and Characterization

- Imidazolium salts, including those structurally related to the compound , have been synthesized and characterized, with potential future applications as transfer agents for preparing transitional metal carbine complexes (Hasson, Al-Zaidi, & Ismail, 2019).

Biological Activities

- Some imidazolium derivatives display significant cytotoxic effects on both cancer and non-cancer cells, suggesting potential applications in cancer research (Meriç, Incesu, & Hatipoğlu, 2008).

- Imidazo[2,1-b]thiazolium bromides, which are structurally similar, have been noted for their analgesic and anti-inflammatory activities (Chumakov et al., 1999).

- Certain imidazo[2,1-b][1,3]thiazine derivatives have shown growth regulatory activity in plant studies, indicating potential use in agricultural or botanical sciences (Slyvka et al., 2022).

Chemical Properties and Applications

- Imidazole derivatives have been synthesized and characterized for various chemical properties, like luminescence sensing, indicating potential applications in chemical sensing technologies (Shi et al., 2015).

- Research on binuclear copper(I) complexes containing imidazole derivatives suggests applications in coordination chemistry and material science (Cox, Aslanidis, & Karagiannidis, 2000).

properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N2OS.BrH/c1-4-18-8-10-19(11-9-18)22(25)15-23(21-24(22)12-5-13-26-21)20-14-16(2)6-7-17(20)3;/h6-11,14,25H,4-5,12-13,15H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKDTBSCFXSFAF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)C)C)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)

![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)

![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)